
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a morpholinomethyl group attached to the furan ring, along with a phenoxy substituent. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, morpholine, and 4-phenoxyfuran. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product. The reaction conditions usually include moderate temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high efficiency. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.
Aplicaciones Científicas De Investigación
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can interact with various enzymes and receptors, modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Morpholinomethyl)-4-phenylfuran hydrochloride
- 2-(1-Piperidinylmethyl)-4-phenoxyfuran hydrochloride
- 2-(1-Morpholinomethyl)-5-phenoxyfuran hydrochloride
Uniqueness
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the morpholinomethyl and phenoxy groups allows for versatile chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
101833-07-2 |
|---|---|
Fórmula molecular |
C15H18ClNO3 |
Peso molecular |
295.76 g/mol |
Nombre IUPAC |
4-[(4-phenoxyfuran-2-yl)methyl]morpholin-4-ium;chloride |
InChI |
InChI=1S/C15H17NO3.ClH/c1-2-4-13(5-3-1)19-15-10-14(18-12-15)11-16-6-8-17-9-7-16;/h1-5,10,12H,6-9,11H2;1H |
Clave InChI |
WLTJIMBAQNMADY-UHFFFAOYSA-N |
SMILES canónico |
C1COCC[NH+]1CC2=CC(=CO2)OC3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


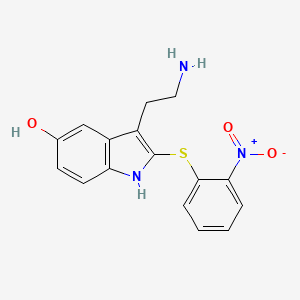
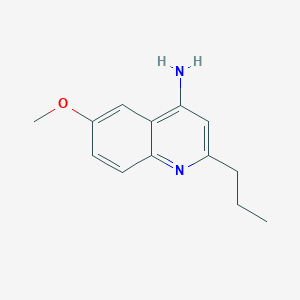
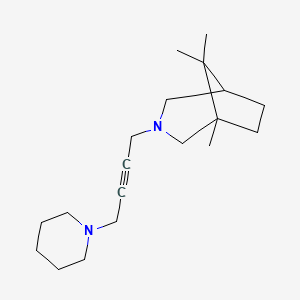
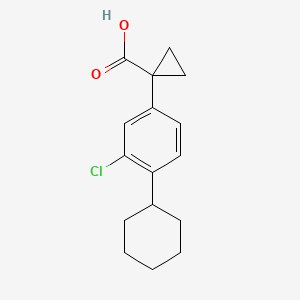
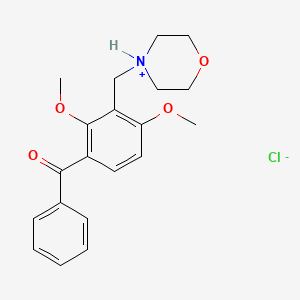


![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
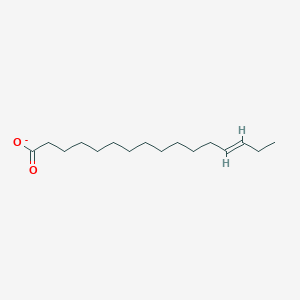
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)

![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)

